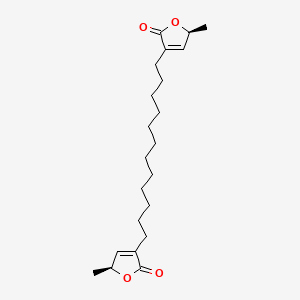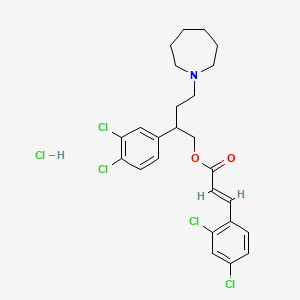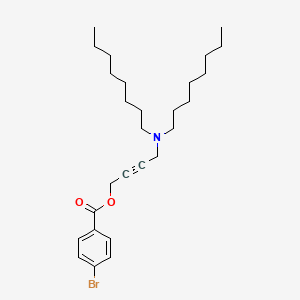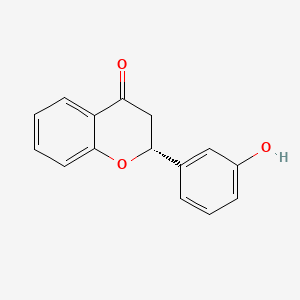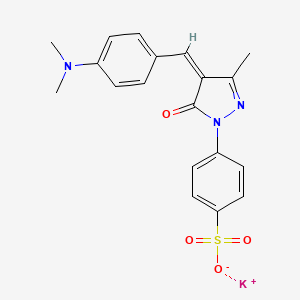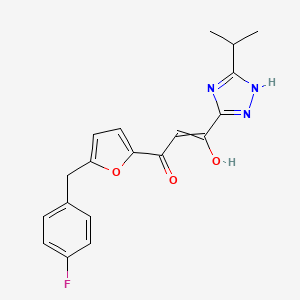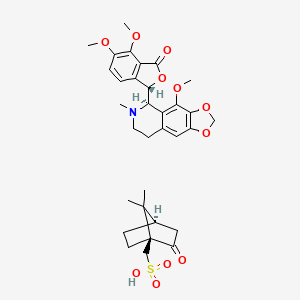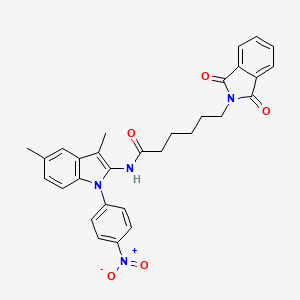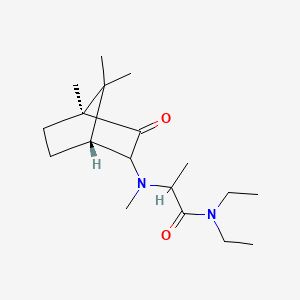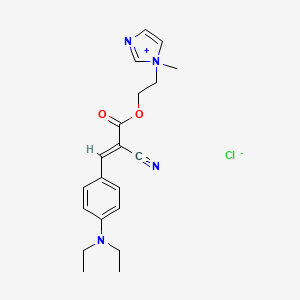
1-(2-((2-Cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)ethyl)-1-methyl-1Himidazolium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-((2-Cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)ethyl)-1-methyl-1Himidazolium chloride is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 1-(2-((2-Cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)ethyl)-1-methyl-1Himidazolium chloride involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Scientific Research Applications
1-(2-((2-Cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)ethyl)-1-methyl-1Himidazolium chloride has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Industry: The compound is used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-((2-Cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)ethyl)-1-methyl-1Himidazolium chloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 1-(2-((2-Cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)ethyl)-1-methyl-1Himidazolium chloride include other imidazolium-based compounds and cyano-substituted organic molecules. These compounds share some structural similarities but differ in their specific functional groups and overall properties. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological activities .
Properties
CAS No. |
86014-85-9 |
|---|---|
Molecular Formula |
C20H25ClN4O2 |
Molecular Weight |
388.9 g/mol |
IUPAC Name |
2-(1-methylimidazol-1-ium-1-yl)ethyl (E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoate;chloride |
InChI |
InChI=1S/C20H25N4O2.ClH/c1-4-23(5-2)19-8-6-17(7-9-19)14-18(15-21)20(25)26-13-12-24(3)11-10-22-16-24;/h6-11,14,16H,4-5,12-13H2,1-3H3;1H/q+1;/p-1/b18-14+; |
InChI Key |
VXJXPWBMGYBUQU-LSJACRKWSA-M |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)OCC[N+]2(C=CN=C2)C.[Cl-] |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)OCC[N+]2(C=CN=C2)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


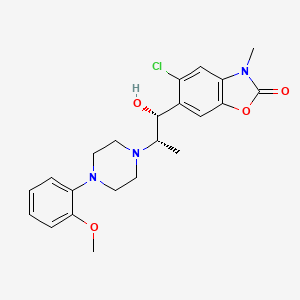
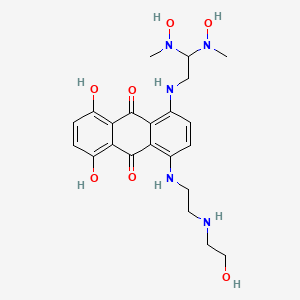
![6-[(E)-3-[4-(2-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]prop-1-enyl]-3,4-dihydro-1H-quinolin-2-one;oxalic acid](/img/structure/B12715844.png)
